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molecular formula C18H20N2O2 B8674898 1-Piperazinecarboxylic acid, 4-phenyl-, phenylmethyl ester CAS No. 104055-49-4

1-Piperazinecarboxylic acid, 4-phenyl-, phenylmethyl ester

Cat. No. B8674898
M. Wt: 296.4 g/mol
InChI Key: LWHOQQGVABCHHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05164514

Procedure details

A solution of 4.4 g of benzyl chloroformate in toluene is added to a solution comprising 4.05 g of N-phenylpiperazine in 50 cm3 of benzene and 2.5 g of triethylamine, at a temperature between +5° C. and +10° C. The whole is allowed to return to ambient temperature and agitated for 2 hours. The triethylamine chloride is filtered off and evaporated to dryness. An oily residue is obtained which is solidified in n-hexane and 7.1 g of expected product is recovered.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
2.5 g
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:3].[C:12]1([N:18]2[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C1(C)C=CC=CC=1.C1C=CC=CC=1.C(N(CC)CC)C.CCCCCC>[C:2]([N:21]1[CH2:22][CH2:23][N:18]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:19][CH2:20]1)([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:3]

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
4.05 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1CCNCC1
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
2.5 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
agitated for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a temperature between +5° C. and +10° C
CUSTOM
Type
CUSTOM
Details
to return to ambient temperature
FILTRATION
Type
FILTRATION
Details
The triethylamine chloride is filtered off
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
An oily residue is obtained which
CUSTOM
Type
CUSTOM
Details
7.1 g of expected product is recovered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(=O)(OCC1=CC=CC=C1)N1CCN(CC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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